(3-Bromonaphthalen-2-yl)boronic acid

描述

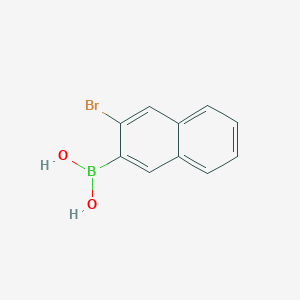

(3-Bromonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BBrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a boronic acid group is attached at the second position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

准备方法

Synthetic Routes and Reaction Conditions: (3-Bromonaphthalen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromonaphthalene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: (3-Bromonaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other coupling reactions like the Chan-Lam coupling, where it reacts with amines or alcohols to form C-N or C-O bonds .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and an amine or alcohol.

Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and various C-N or C-O coupled products .

科学研究应用

(3-Bromonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (3-Bromonaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Phenylboronic acid: Another boronic acid used in similar cross-coupling reactions but with a simpler structure.

(4-Bromophenyl)boronic acid: Similar to (3-Bromonaphthalen-2-yl)boronic acid but with the bromine and boronic acid groups on a phenyl ring instead of a naphthalene ring.

(2-Naphthyl)boronic acid: A naphthalene derivative with the boronic acid group at the second position but without the bromine substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex molecular architectures. Its bromine and boronic acid groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .

生物活性

(3-Bromonaphthalen-2-yl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound, characterized by its bromine substitution on the naphthalene ring, exhibits properties that make it a valuable candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This interaction is primarily facilitated by the boron atom, which can form complexes with diols and other nucleophiles. The presence of the bromine atom may influence these interactions, potentially enhancing the compound's reactivity and selectivity towards specific biological targets.

- Enzyme Inhibition : Boronic acids have been identified as effective enzyme inhibitors. They can bind to active sites of enzymes, particularly serine proteases and cysteine proteases, thereby inhibiting their activity. This property is crucial in developing therapeutic agents for various diseases, including cancer and diabetes .

- Molecular Recognition : The unique structure of this compound allows it to act as a molecular receptor. It can selectively bind to glycoproteins and other biomolecules that contain cis-diol functionalities. This property has been exploited in drug delivery systems and targeted therapies .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines by disrupting protein homeostasis .

- Antiviral Properties : Some studies have reported that boronic acids exhibit antiviral activity by interfering with viral replication processes. The ability to modify viral proteins through boronate ester formation could lead to novel antiviral therapies .

- Diabetes Management : Boronic acids have been investigated for their potential in glucose sensing and insulin delivery systems. Their ability to form stable complexes with glucose could be harnessed for developing smart insulin delivery devices .

Case Study 1: Anticancer Activity

A study investigated the effects of various boronic acids on human cancer cell lines. This compound was tested alongside other derivatives, revealing significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to the inhibition of proteasomal activity, leading to an accumulation of pro-apoptotic factors within the cells .

Case Study 2: Enzyme Inhibition

In another study, this compound was evaluated for its inhibitory effects on serine proteases involved in inflammatory responses. The compound demonstrated a dose-dependent inhibition profile, suggesting its potential as an anti-inflammatory agent through enzyme modulation .

Research Findings

属性

IUPAC Name |

(3-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCZWDLMIBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。